

# An In-depth Technical Guide to the Spectroscopic Data of Benzyl Phenyl Sulfide

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## Compound of Interest

Compound Name: **Benzyl phenyl sulfide**

Cat. No.: **B1265453**

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This guide provides a comprehensive overview of the spectroscopic data for **Benzyl phenyl sulfide** (CAS No. 831-91-4), tailored for researchers, scientists, and professionals in drug development.<sup>[1]</sup> It includes detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data

The following sections present the key spectroscopic data for **Benzyl phenyl sulfide** in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data provide detailed information about the hydrogen and carbon framework of **Benzyl phenyl sulfide**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Benzyl phenyl sulfide**<sup>[2]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.42	d, $J = 7.4$ Hz	2H	Ar-H
7.34-7.25	m	3H	Ar-H
3.67	s	2H	-CH <sub>2</sub> -

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Benzyl phenyl sulfide**[2]

Chemical Shift ( $\delta$ ) ppm	Assignment
138.5	Ar-C
131.7	Ar-C
129.7	Ar-C
128.0	Ar-C
126.9	Ar-C
123.2	Ar-C
60.3	-CH <sub>2</sub> -

Solvent:  $\text{CDCl}_3$

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Table 3: IR Spectroscopic Data for **Benzyl phenyl sulfide**

Frequency ( $\text{cm}^{-1}$ )	Intensity	Assignment
3060-3030	Medium	Aromatic C-H Stretch
2920-2850	Medium	Aliphatic C-H Stretch
1580-1450	Strong	Aromatic C=C Bending
1495, 1453	Strong	C-H Bending (Methylene)
740, 690	Strong	C-H Out-of-plane Bending
690-585	Medium	C-S Stretch

Note: The IR data is a compilation of typical values for the functional groups present in **Benzyl phenyl sulfide**.<sup>[3]</sup>

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.<sup>[4]</sup> It provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **Benzyl phenyl sulfide**

m/z	Relative Intensity (%)	Assignment
200	100	[M] <sup>+</sup> (Molecular Ion)
91	~40	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
109	~20	[C <sub>6</sub> H <sub>5</sub> S] <sup>+</sup>

Note: The fragmentation pattern is predicted based on the structure of **Benzyl phenyl sulfide** and common fragmentation pathways.<sup>[5]</sup> The molecular weight of **Benzyl phenyl sulfide** is 200.30 g/mol .<sup>[6]</sup>

## Experimental Protocols

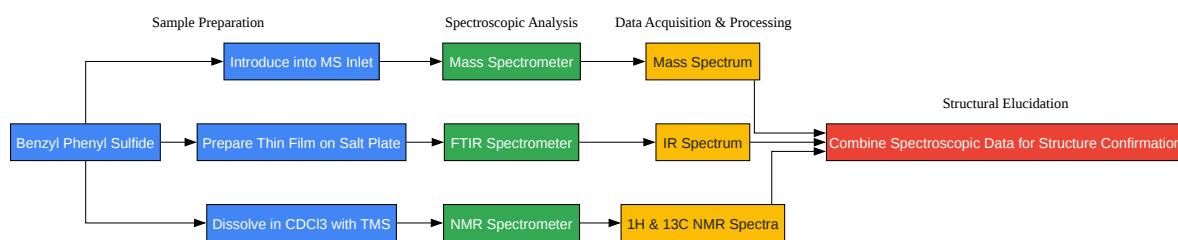
The following are detailed methodologies for the key spectroscopic experiments.

- Sample Preparation: Dissolve 5-25 mg of **Benzyl phenyl sulfide** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a clean, dry NMR tube.<sup>[7][8]</sup> For <sup>13</sup>C NMR, a more concentrated solution (50-100 mg) may be necessary.<sup>[7]</sup>
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).<sup>[9]</sup>
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz (or higher) NMR spectrometer.<sup>[2]</sup> For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans and broadband proton decoupling are typically used.<sup>[10]</sup>

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal.
- Sample Preparation (Thin Film Method): Since **Benzyl phenyl sulfide** is a solid at room temperature (melting point 40-44 °C), the thin film method is suitable.[1][11]
  - Dissolve a small amount of **Benzyl phenyl sulfide** in a volatile solvent (e.g., dichloromethane or acetone).[11]
  - Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[12]
  - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[11]
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer.
- Background Spectrum: Record a background spectrum of the clean, empty salt plate.
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.[3]
- Sample Introduction: Introduce a small amount of **Benzyl phenyl sulfide** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[13] The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous molecules with a high-energy beam of electrons (typically 70 eV) to cause ionization, primarily forming the molecular ion ( $M^+$ ).[5]
- Mass Analysis: Accelerate the resulting ions and separate them according to their mass-to-charge ( $m/z$ ) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[4]
- Detection: Detect the ions, and plot the relative abundance of each ion against its  $m/z$  ratio to generate the mass spectrum.[5]
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.[5]

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **Benzyl phenyl sulfide**.



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Caption: Workflow for the spectroscopic analysis of **Benzyl phenyl sulfide**.

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